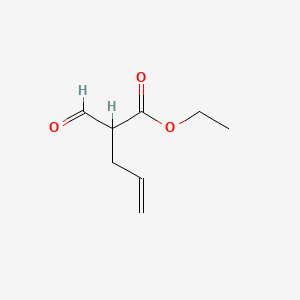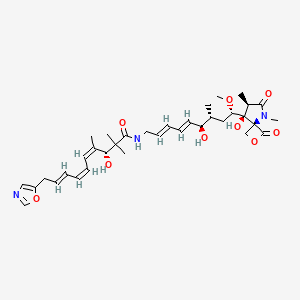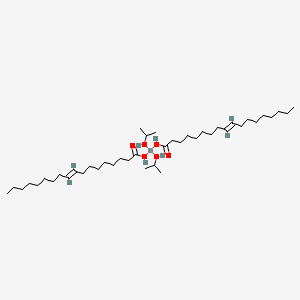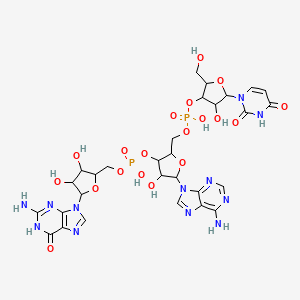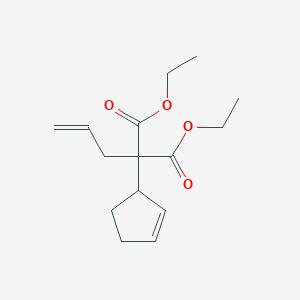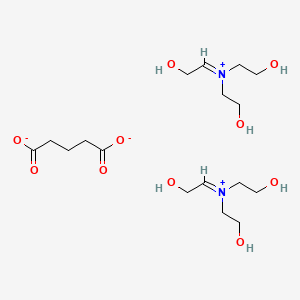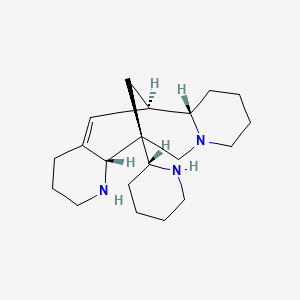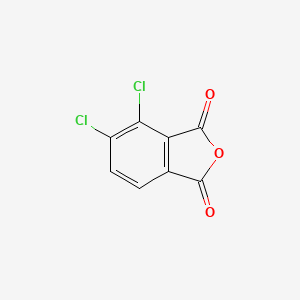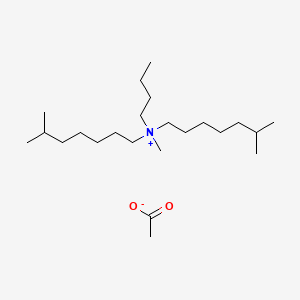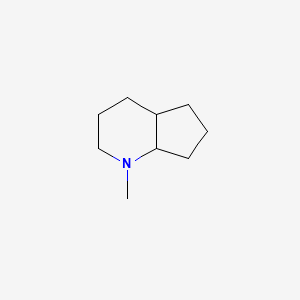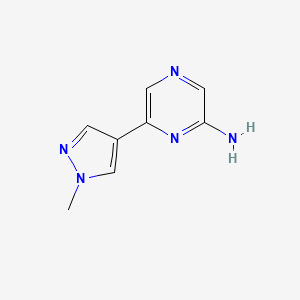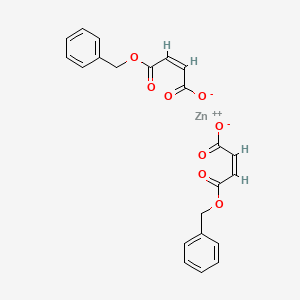
Zinc dibenzyl dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc dibenzyl dimaleate is an organometallic compound that features zinc coordinated with dibenzyl and dimaleate ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyl dimaleate typically involves the reaction of zinc salts with dibenzyl and dimaleate ligands under controlled conditions. One common method involves the use of zinc chloride, dibenzylamine, and maleic anhydride in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
化学反应分析
Types of Reactions: Zinc dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The dibenzyl and dimaleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide and organic by-products.
Reduction: Various zinc complexes depending on the reducing agent used.
Substitution: New zinc-ligand complexes with different properties.
科学研究应用
Zinc dibenzyl dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which zinc dibenzyl dimaleate exerts its effects involves the coordination of zinc with the dibenzyl and dimaleate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zinc center can activate substrates and facilitate chemical transformations.
相似化合物的比较
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions.
Zinc dimethyldithiocarbamate: Known for its applications in rubber vulcanization.
Zinc dibutyldithiocarbamate: Utilized in the synthesis of polyurethanes.
Comparison: Zinc dibenzyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
17200-49-6 |
|---|---|
分子式 |
C22H18O8Zn |
分子量 |
475.8 g/mol |
IUPAC 名称 |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
InChI 键 |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


